{2-[Bis(propan-2-yl)amino]ethyl}(pentan-3-yl)amine
Description
{2-[Bis(propan-2-yl)amino]ethyl}(pentan-3-yl)amine is a tertiary amine featuring a branched alkyl substituent (pentan-3-yl) and a bis(propan-2-yl)aminoethyl group.
Properties
Molecular Formula |
C13H30N2 |
|---|---|
Molecular Weight |
214.39 g/mol |
IUPAC Name |
N-pentan-3-yl-N',N'-di(propan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C13H30N2/c1-7-13(8-2)14-9-10-15(11(3)4)12(5)6/h11-14H,7-10H2,1-6H3 |
InChI Key |
YGDQVIYTJSMSQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NCCN(C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[Bis(propan-2-yl)amino]ethyl}(pentan-3-yl)amine typically involves the reaction of 2-(bis(propan-2-yl)amino)ethylamine with 3-pentanone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then separated and purified using industrial-scale distillation columns or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the nitrogen atoms are oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives with lower oxidation states.
Substitution: The compound can participate in substitution reactions, where one of the alkyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Lower oxidation state amines.
Substitution: Halogenated amines or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, {2-[Bis(propan-2-yl)amino]ethyl}(pentan-3-yl)amine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the development of new drugs or as a tool to study biochemical pathways involving amines.
Medicine
In medicine, this compound may be explored for its therapeutic potential. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. It can be employed as an intermediate in the synthesis of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of {2-[Bis(propan-2-yl)amino]ethyl}(pentan-3-yl)amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound Name | Core Structure | Key Substituents | Pharmacological Notes |
|---|---|---|---|
| This compound | Tertiary amine | Pentan-3-yl, bis(propan-2-yl)aminoethyl | No direct data; inferred lipophilicity |
| 5-MeO-DIBF (Slovenia, 2015) | Benzofuran-linked amine | 5-methoxybenzofuran, bis(propan-2-yl)aminoethyl | Psychoactive substance; serotonin receptor modulation |
| 5-MeO-DiPT (Metabolite) | Tryptamine derivative | 5-methoxyindole, bis(propan-2-yl)aminoethyl | Hallucinogenic properties |
| 3-(Dimethylamino)-2,2-dimethylpropylamine | Branched alkylamine | Pentan-3-yl, dimethylamino, dimethylpropyl | Industrial/chemical research; stability data noted |
Key Observations:
- The bis(propan-2-yl)aminoethyl moiety is shared with psychoactive compounds like 5-MeO-DIBF and 5-MeO-DiPT, suggesting possible serotonergic activity .
Physicochemical and Stability Properties
Table 2: Physicochemical Properties
Notes:
- The target compound’s stability is inferred from analogs like [3-(dimethylamino)...pentan-3-yl)amine, which requires protection from heat and moisture .
- 5-MeO-DIBF’s classification as a psychoactive substance implies susceptibility to metabolic degradation .
Biological Activity
Overview
{2-[Bis(propan-2-yl)amino]ethyl}(pentan-3-yl)amine is a tertiary amine characterized by its complex structure, which includes multiple alkyl groups attached to nitrogen atoms. This compound has garnered attention for its potential applications in pharmaceuticals and biochemistry, particularly due to its ability to interact with biological systems. Understanding the biological activity of this compound is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound indicates a significant presence of carbon and nitrogen atoms, arranged to form a branched alkyl chain with dual amine functionalities. This unique configuration influences its reactivity and interactions within biological environments.
The biological activity of this compound is primarily attributed to its interactions with various biological molecules. The compound can bind to specific receptors or enzymes, potentially altering their activity and leading to diverse biological effects. The precise pathways and targets depend on the context in which the compound is utilized.
Biological Assays and Activities
Research indicates that this compound may exhibit several noteworthy biological activities:
- Antimicrobial Properties : Similar compounds have shown efficacy against bacteria and fungi, suggesting potential antimicrobial applications for this compound.
- Cytotoxic Effects : Preliminary studies indicate that this compound may induce cytotoxicity in cancer cells, making it a candidate for further investigation in cancer therapy.
- Neuroprotective Effects : Due to its amine functionality, it may interact with neurotransmitter systems, offering potential neuroprotective benefits.
- Enzyme Modulation : The compound's ability to modulate enzyme activity could have implications in metabolic pathways, making it valuable for biochemical research.
Case Study 1: Anticancer Activity
A study evaluating the cytotoxic effects of structurally similar amines found that compounds with dual amine functionalities exhibited significant activity against various cancer cell lines. These findings suggest that this compound may also possess similar anticancer properties, warranting further exploration through in vitro assays.
Case Study 2: Antimicrobial Efficacy
Research on related amines has demonstrated their effectiveness against a range of bacterial strains. The potential antimicrobial activity of this compound can be assessed through standard antimicrobial susceptibility tests (e.g., disk diffusion method), which would provide insight into its effectiveness against specific pathogens.
Comparison with Similar Compounds
| Compound Name | Structure | Notable Activity |
|---|---|---|
| {2-[Bis(propan-2-yl)amino]ethyl}(propan-2-yl)amine | Structure | Moderate cytotoxicity |
| {2-[Bis(propan-2-yl)amino]ethyl}(pyridin-2-ylmethyl)amine | Structure | Antimicrobial activity |
| {2-[Bis(propan-2-yl)amino]ethyl}[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]amine | Structure | Neuroprotective effects |
The unique structural characteristics of this compound distinguish it from other similar compounds, potentially enhancing its utility in both synthetic chemistry and biological research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
